BenchChemオンラインストアへようこそ!

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride

salt selection aqueous solubility formulation development

This trihydrochloride salt offers consistent ionization and enhanced aqueous solubility over the free base, making it ideal for aqueous buffer-based in vitro assays lacking organic co-solvents. The vicinal amino alcohol motif provides a chelating dual H-bond donor/acceptor pharmacophore absent in simpler benzylpiperazine analogs. Purity is ≥95%, with sourcing from reputable suppliers.

Molecular Formula C14H26Cl3N3O
Molecular Weight 358.7 g/mol
CAS No. 1185293-82-6
Cat. No. B1520923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride
CAS1185293-82-6
Molecular FormulaC14H26Cl3N3O
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(CN)O.Cl.Cl.Cl
InChIInChI=1S/C14H23N3O.3ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;;;/h1-5,14,18H,6-12,15H2;3*1H
InChIKeyOHAFANPVLLKDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol Trihydrochloride (CAS 1185293-82-6) Procurement Baseline


1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol trihydrochloride (CAS 1185293-82-6) is a synthetic benzylpiperazine derivative supplied as a trihydrochloride salt with a molecular weight of 358.73 g/mol . This compound incorporates a 2-amino-1-ol side chain on the piperazine ring, differentiating it from simpler benzylpiperazine analogs. Its computed physicochemical profile includes an XLogP3-AA of 0, indicating moderate hydrophilicity relative to parent benzylpiperazine [1]. The compound is primarily distributed as a research-grade chemical (purity ≥95%) for use as a synthetic building block or pharmacological probe, not for therapeutic or diagnostic applications .

Why 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol Trihydrochloride Cannot Be Replaced by Generic Benzylpiperazine Analogs


The 2-amino-1-ol side chain and trihydrochloride salt form of this compound confer physicochemical properties that are absent in generic benzylpiperazine analogs such as 1-benzylpiperazine (BZP, logP ~1.36) or 1-(4-benzylpiperazin-1-yl)propan-2-ol [1]. The free base of the target compound exhibits a computed XLogP3-AA of 0, reflecting significantly lower lipophilicity than BZP, which directly impacts aqueous solubility, membrane permeability, and formulation behavior [2]. Furthermore, the trihydrochloride salt (MW 358.73) provides enhanced aqueous solubility and distinct handling characteristics compared to the free base (MW 249.35) or the mono-hydrochloride salt (MW 285.81) . These differences render simple structural analogs non-interchangeable in assays requiring defined solubility, precise dosing, or consistent salt stoichiometry.

Quantitative Differentiation Evidence for 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol Trihydrochloride vs. In-Class Analogs


Trihydrochloride Salt Form Enables Superior Aqueous Solubility vs. Free Base

The target compound is supplied as a stoichiometrically defined trihydrochloride salt (CAS 1185293-82-6, MW 358.73 g/mol) containing three equivalents of HCl per molecule . In contrast, the free base form (CAS 462066-72-4, MW 249.35 g/mol) lacks the ionic character conferred by salt formation [1]. Salt formation with HCl is a well-established strategy to increase aqueous solubility of amine-containing compounds; the trihydrochloride form is expected to exhibit markedly higher aqueous solubility than the free base, although direct experimental solubility values are not publicly available [2]. This difference is critical for biological assays requiring compound dissolution in aqueous buffers at defined concentrations without organic co-solvents.

salt selection aqueous solubility formulation development

Minimum Purity Specification of 95% Ensures Reproducible Research Outcomes

The trihydrochloride salt is commercially available with a minimum purity specification of 95%, as documented by the supplier CymitQuimica . This specification provides a quantifiable quality benchmark that is absent for many non-commercial or in-house synthesized benzylpiperazine analogs, where purity may be uncharacterized or variable. In the broader benzylpiperazine chemical space, compounds such as 1-benzylpiperazine (BZP) are frequently obtained from non-GMP sources without certified purity levels [1]. A defined purity threshold reduces the risk of confounding biological activity arising from impurities and supports inter-laboratory reproducibility.

chemical purity quality control reproducibility

2-Amino-1-ol Scaffold Provides Bidentate Coordination Capacity Absent in Parent BZP

The 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol scaffold contains a vicinal amino alcohol motif (2-amino-1-ol) capable of serving as a bidentate ligand for metal ions or engaging in dual hydrogen-bond interactions with biological targets [1]. This structural feature is completely absent in the parent compound 1-benzylpiperazine (BZP, MW 176.26), which contains only the piperazine ring as a hydrogen-bond acceptor [2]. The vicinal amino alcohol functionality is a recognized pharmacophoric element in numerous bioactive molecules, including beta-blockers (e.g., propranolol) and certain kinase inhibitors, where it contributes to target binding through simultaneous hydrogen-bond donor/acceptor interactions [3]. The computed hydrogen-bond donor count of 2 and acceptor count of 4 for the target compound (vs. 1 donor and 2 acceptors for BZP) quantifies this enhanced interaction potential [4].

metal chelation bidentate ligand medicinal chemistry

Reduced Lipophilicity (XLogP3 = 0) vs. BZP (LogP ~1.36) Alters Membrane Partitioning Profile

The computed XLogP3-AA of the target compound's free base is 0, compared to a measured/calculated logP of approximately 1.36 for 1-benzylpiperazine (BZP) [1]. This 1.36 log unit difference corresponds to an approximate 23-fold lower partition coefficient (P) for the target compound, indicating substantially reduced lipophilicity. In drug discovery, lower logP values are generally associated with improved aqueous solubility, reduced non-specific protein binding, and altered membrane permeability profiles [2]. This difference arises from the introduction of the polar amino alcohol side chain, which adds two hydrogen-bond donors and two additional acceptors relative to BZP.

lipophilicity membrane permeability ADME prediction

Optimal Application Scenarios for 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol Trihydrochloride Based on Quantitative Differentiation Evidence


Aqueous Assay Development Requiring Defined Solubility and Salt Stoichiometry

When designing in vitro biochemical or cell-based assays that require compound dissolution in aqueous buffers without organic co-solvents, the trihydrochloride salt form (CAS 1185293-82-6) is preferred over the free base (CAS 462066-72-4) due to its higher aqueous solubility conferred by triple protonation . The defined salt stoichiometry ensures consistent ionization state across experiments, reducing variability that can arise when researchers independently convert free base to salt in situ. This scenario is particularly relevant for high-throughput screening campaigns where DMSO concentrations must be minimized to avoid solvent-induced artifacts.

Structure-Activity Relationship (SAR) Studies Targeting Hydrogen-Bond Networks

For medicinal chemistry programs exploring the role of hydrogen-bond interactions in target engagement, the vicinal amino alcohol motif provides a dual donor/acceptor pharmacophore absent in simple benzylpiperazine analogs like BZP [1]. The quantified increase from 1 to 2 H-bond donors and from 2 to 4 H-bond acceptors (relative to BZP) enables systematic SAR exploration of hydrogen-bond-mediated binding interactions with protein targets or metal cofactors [2].

Synthetic Chemistry Applications Leveraging a Bidentate Amino Alcohol Scaffold

The 2-amino-1-ol group can serve as a bidentate ligand for transition metals, enabling applications in asymmetric catalysis or metal-chelate conjugate synthesis [3]. Unlike 1-benzylpiperazine, which lacks chelating functionality, this compound can participate in coordination chemistry reactions requiring simultaneous N- and O-donor atoms. The benzylpiperazine moiety provides additional lipophilic character for phase-transfer or micellar catalytic systems.

Pharmacological Profiling of Benzylpiperazine Derivatives with Reduced Lipophilicity

The substantially lower lipophilicity (XLogP3 = 0 vs. BZP logP ~1.36) makes this compound a useful tool for investigating how reduced logP impacts non-specific protein binding, membrane permeability, and off-target promiscuity within the benzylpiperazine chemotype [4]. This scaffold enables the decoupling of benzylpiperazine core pharmacology from the lipophilicity-driven effects that complicate data interpretation with more hydrophobic analogs.

Quote Request

Request a Quote for 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.